2,6-difluorobenzene-1,4-dicarboxylic acid
Description
2,6-Difluorobenzene-1,4-dicarboxylic acid (C₈H₄F₂O₄) is a fluorinated derivative of terephthalic acid (1,4-benzenedicarboxylic acid, BDC). Its structure features two fluorine atoms at the 2 and 6 positions of the benzene ring, which impart significant electron-withdrawing effects. This compound is primarily utilized as a linker in metal-organic frameworks (MOFs) and coordination polymers, where its fluorine substituents enhance the Lewis acidity of metal centers and influence pore functionality .
Properties
IUPAC Name |
2,6-difluoroterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHLWHVHGVUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27074-10-8 | |
| Record name | 2,6-difluorobenzene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-difluorobenzene-1,4-dicarboxylic acid can be synthesized through various methods. One common synthetic route involves the fluorination of terephthalic acid derivatives. For instance, the reaction of terephthalic acid with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-difluorobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Esterification: Products are esters of this compound.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylic acid groups.
Scientific Research Applications
Introduction to 2,6-Difluorobenzene-1,4-dicarboxylic acid
This compound (DFBDA) is an organic compound with the molecular formula and a molar mass of approximately 202.11 g/mol. It is characterized by its two fluorine substituents on the benzene ring and two carboxylic acid groups, which confer unique chemical properties that make it valuable in various scientific applications.
Pharmaceutical Industry
DFBDA serves as a critical building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new drug candidates with enhanced efficacy and selectivity. Research has indicated its potential in synthesizing anti-cancer agents and other therapeutic compounds.
Polymer Chemistry
The compound is utilized in polymer synthesis, particularly in the production of fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and advanced materials.
Organic Synthesis
DFBDA acts as an important intermediate in organic synthesis. It can undergo various reactions such as esterification and amidation, leading to a wide range of derivatives that can be tailored for specific applications in research and industry.
Biological Research
In biological contexts, DFBDA is used as a biochemical reagent. It can serve as a pH indicator or a buffer component in biochemical assays, facilitating research in enzymology and metabolic studies.
Material Science
The compound's unique properties make it applicable in material science for developing new materials with specific optical or electronic properties. Its derivatives are investigated for use in sensors and electronic devices.
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
Recent studies have demonstrated the use of DFBDA in synthesizing novel fluorinated pharmaceutical compounds. For instance, researchers synthesized a series of anti-cancer agents that exhibited improved bioavailability compared to their non-fluorinated counterparts. The incorporation of fluorine atoms significantly altered the pharmacokinetic profiles of these compounds.
Case Study 2: Development of High-performance Polymers
In polymer chemistry, DFBDA has been employed to create high-performance fluorinated polymers. A notable study reported the synthesis of a polymer that displayed exceptional resistance to solvents and high temperatures, making it suitable for aerospace applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Building block for drug synthesis; potential anti-cancer agents |
| Polymer Chemistry | Intermediate for fluorinated polymers; applications in coatings and adhesives |
| Organic Synthesis | Used in esterification and amidation reactions |
| Biological Research | Biochemical reagent; pH indicator or buffer component |
| Material Science | Development of materials with specific optical or electronic properties |
Mechanism of Action
The mechanism of action of 2,6-difluorobenzene-1,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups (carboxylic acid and fluorine atoms). These interactions can influence various biochemical pathways and processes. For example, in enzyme studies, the compound can act as an inhibitor or activator by binding to the active site of the enzyme .
Comparison with Similar Compounds
Substituent Effects on Acidity and Electronic Properties
The fluorine atoms in 2,6-difluorobenzene-1,4-dicarboxylic acid significantly lower its pKa compared to non-fluorinated analogs. For example:
- 1,4-Benzenedicarboxylic acid (BDC) : pKa ≈ 3.5 (baseline for MOF linkers) .
- This compound : Estimated pKa ≈ 2.8 (due to fluorine’s electron-withdrawing nature) .
- 2-Aminobenzene-1,4-dicarboxylic acid (NH₂BDC): pKa ≈ 4.5 (amino group donates electrons, reducing acidity) .
Structural and Functional Impact in MOFs
Pore Size and Surface Area
- BDC-based MOFs (e.g., MOF-5) : Surface area ≈ 3,800 m²/g; methane uptake = 240 cm³/g at 36 atm .
- Naphthalene-1,4-dicarboxylic acid (14NDC) : Larger pores due to extended conjugation; surface area ≈ 4,500 m²/g .
- This compound : Predicted to form smaller pores than 14NDC due to the compact benzene core, but fluorine may introduce polar interactions for selective gas adsorption (e.g., CO₂ or CH₄) .
Biological Activity
2,6-Difluorobenzene-1,4-dicarboxylic acid (DFBDA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its two carboxylic acid groups attached to a difluorobenzene ring. The molecular formula is , and it has a molecular weight of 206.13 g/mol.
Synthesis Methods:
The synthesis of DFBDA typically involves:
- Nitration of 2,6-difluorobenzoic acid followed by hydrolysis.
- Carboxylation reactions using carbon dioxide under high pressure in the presence of suitable catalysts.
Antitumor Activity
DFBDA has shown promising antitumor activity in various studies. Its mechanism is believed to involve the inhibition of specific enzymes that play crucial roles in cancer cell proliferation.
- Case Study 1: A study conducted on human cancer cell lines demonstrated that DFBDA inhibited cell growth through apoptosis induction. The compound was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates in treated cells .
Anti-inflammatory Effects
DFBDA exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.
- Case Study 2: In a model of induced inflammation, DFBDA treatment resulted in a significant reduction in levels of TNF-alpha and IL-6 compared to control groups. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that DFBDA possesses antimicrobial properties against various pathogens.
- Case Study 3: In vitro studies revealed that DFBDA exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
The biological activity of DFBDA can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: DFBDA has been identified as an inhibitor of certain kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation: It influences ROS levels within cells, contributing to oxidative stress that can lead to apoptosis in cancer cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2,6-difluorobenzene-1,4-dicarboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®) on benzene-1,4-dicarboxylic acid precursors. Post-synthesis, high-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for purification. Characterization via -NMR and -NMR is critical to confirm fluorination positions and purity. For example, -NMR peaks at δ -110 to -120 ppm typically indicate aromatic fluorine substitution .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) paired with the SHELXL software suite for refinement. SHELXL is robust for handling fluorinated aromatic systems due to its ability to model anisotropic displacement parameters and resolve electron density ambiguities. For conflicting data (e.g., bond-length discrepancies), compare results with density functional theory (DFT)-optimized geometries to validate structural assignments .
Q. What spectroscopic techniques are most effective for characterizing fluorinated dicarboxylic acids?
- Methodological Answer :
- FT-IR : Look for C=O stretching vibrations (~1680–1720 cm) and C-F stretches (~1100–1250 cm).
- NMR : Use -NMR to distinguish carboxylate carbons (~165–175 ppm) and -NMR for fluorine environments.
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode can confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does fluorination at the 2,6-positions influence the coordination chemistry of benzene-1,4-dicarboxylate in MOFs?
- Methodological Answer : Fluorine's electronegativity enhances linker rigidity and alters electron density at carboxylate groups, affecting metal-ligand bond strength. For example, in isoreticular MOFs, 2,6-difluorination may reduce interpenetration due to steric hindrance, as seen in analogous systems with tetrafluorinated linkers. Use powder XRD and BET surface area analysis to compare porosity with non-fluorinated counterparts (e.g., MOF-5) .
Q. What strategies can resolve contradictions in catalytic activity data for MOFs using fluorinated dicarboxylate linkers?
- Methodological Answer : Discrepancies may arise from variations in defect density or fluorine hydrolysis under reaction conditions. Conduct:
Q. How does this compound compare to other fluorinated linkers in tuning MOF electrical conductivity?
- Methodological Answer : Fluorine's electron-withdrawing nature can lower linker HOMO levels, potentially enhancing charge transport in redox-active MOFs. Compare conductivity via four-probe measurements for MOFs with 2,6-difluoro vs. 2-fluoro or non-fluorinated linkers. For example, Fe-based MOFs with fluorinated linkers show 10-fold higher conductivity than Mn analogues due to spin-state effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
